molecular formula C11H22ClN B1459469 N-(prop-2-en-1-yl)cyclooctanamine hydrochloride CAS No. 1803603-52-2

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride

Cat. No.: B1459469
CAS No.: 1803603-52-2
M. Wt: 203.75 g/mol
InChI Key: NCDHYXOUABCNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride: is a chemical compound with the molecular formula C11H22ClN and a molecular weight of 203.75 g/mol . It is a hydrochloride salt form of N-(prop-2-en-1-yl)cyclooctanamine, which is characterized by the presence of a cyclooctane ring and a prop-2-en-1-yl group attached to an amine functional group.

Preparation Methods

The synthesis of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine functional groups and their interactions with biological molecules.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine functional group. This interaction can modulate the activity of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its application .

Comparison with Similar Compounds

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-prop-2-enylcyclooctanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-10-12-11-8-6-4-3-5-7-9-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHYXOUABCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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